benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol
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Overview
Description
Benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol: , also known as pentaerythritol, is an organic compound with the molecular formula C(CH₂OH)₄. It is a white crystalline solid that is odorless and has a high melting point. Pentaerythritol is a polyol, specifically a tetrol, and is widely used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol is typically synthesized through a base-catalyzed multiple addition reaction between acetaldehyde and three equivalents of formaldehyde to form pentaerythrose. This intermediate then undergoes a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield pentaerythritol and formate ion .
Industrial Production Methods: In industrial settings, pentaerythritol is produced using formaldehyde and acetaldehyde as raw materials. The reaction is carried out at temperatures between 40°C and 70°C in the presence of an alkaline catalyst. After the reaction, the mixture is neutralized with acetic acid, and the excess formaldehyde is distilled off. The product is then evaporated under vacuum, cooled, and filtered to obtain the final pentaerythritol .
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol undergoes various chemical reactions, including esterification, oxidation, and substitution. It is easily esterified with common organic acids and can form diacetals with aldehydes and ketones in the presence of anhydrous ferrous sulfate as a catalyst .
Common Reagents and Conditions:
Esterification: Organic acids
Oxidation: Various oxidizing agents
Substitution: Suitable halogenating agents
Major Products:
Esterification: Pentaerythritol esters
Oxidation: Corresponding oxidized products
Substitution: Halogenated derivatives
Scientific Research Applications
Pentaerythritol is a versatile compound with numerous applications in scientific research and industry. It is used as a building block for the synthesis of explosives, plastics, paints, and cosmetics. In organic and medicinal chemistry, it serves as a substrate for multicomponent reactions to produce polyfunctionalized derivatives . Additionally, pentaerythritol is employed in the preparation of flame retardant polymers and as an additive in the synthesis of UV-cured polyurethane dispersions .
Mechanism of Action
The mechanism of action of pentaerythritol involves its ability to act as a polyol, providing multiple hydroxyl groups for chemical reactions. These hydroxyl groups can participate in various chemical transformations, such as esterification and oxidation, making pentaerythritol a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
- Neopentane
- Neopentyl alcohol
- Neopentyl glycol
- Trimethylolethane
- Orthocarbonic acid
Comparison: Pentaerythritol is unique among these compounds due to its four hydroxyl groups, which provide greater reactivity and versatility in chemical synthesis. While neopentane and its derivatives have similar structural features, pentaerythritol’s multiple hydroxyl groups make it particularly useful in the production of polyfunctionalized compounds and industrial applications .
Properties
CAS No. |
39449-02-0 |
---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H6O2.C5H12O4/c8-7(9)6-4-2-1-3-5-6;6-1-5(2-7,3-8)4-9/h1-5H,(H,8,9);6-9H,1-4H2 |
InChI Key |
BGDXTDXIWWBMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(C(CO)(CO)CO)O |
Origin of Product |
United States |
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